3-(2-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one
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Overview
Description
3-(2-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one is a complex organic compound that features a unique combination of functional groups, including a bromopyrimidine moiety, a piperidine ring, and an oxazolidinone structure
Mechanism of Action
Target of Action
The primary target of this compound is the metabotropic glutamate (mGlu) receptors . These receptors respond to glutamate, the major excitatory neurotransmitter in the mammalian brain, and play a critical role in higher-order brain functions such as learning and memory .
Mode of Action
The compound interacts with mGlu receptors, which are transmembrane-spanning proteins belonging to the class C G protein–coupled receptor family . It may act either competitively, blocking or mimicking the actions of glutamate, or allosterically, enhancing or inhibiting receptor activity via distinct sites .
Biochemical Pathways
Mglu receptors are known to influence neuronal excitability and synaptic plasticity, as well as the activity of non-neuronal cells .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its modulation of mGlu receptor activity. By influencing these receptors, the compound could potentially affect a range of psychiatric and neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Piperidine Coupling: The bromopyrimidine is then coupled with piperidine under basic conditions to form the piperidinyl-pyrimidine intermediate.
Oxazolidinone Formation: The final step involves the cyclization of the intermediate with an appropriate oxazolidinone precursor under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(2-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-(2-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme functions.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine: This compound shares a similar structure with a pyrazole and pyrazine moiety.
tert-Butyl ®-3-(2-acetamidopropan-2-yl)-6-chloro-5-methyl-2,3-dihydrospiro[indene-1,4′-piperidine]-1′-carboxylate: Another compound with a piperidine ring and a complex heterocyclic structure.
Uniqueness
3-(2-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one is unique due to the presence of the bromopyrimidine moiety, which provides specific reactivity and binding properties. The combination of the piperidine and oxazolidinone rings also contributes to its distinct chemical and biological characteristics.
Properties
IUPAC Name |
3-[2-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4O4/c15-10-6-16-13(17-7-10)23-11-2-1-3-18(8-11)12(20)9-19-4-5-22-14(19)21/h6-7,11H,1-5,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HURHTFRNKJFRGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2CCOC2=O)OC3=NC=C(C=N3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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